molecular formula C25H22N2O3 B3649469 N-cyclohexyl-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzamide

N-cyclohexyl-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzamide

Cat. No.: B3649469
M. Wt: 398.5 g/mol
InChI Key: SKLYBDDEEVEFIQ-UHFFFAOYSA-N
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Description

“N-cyclohexyl-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzamide” is a derivative of the benzo[de]isoquinoline-1,3-dione system . These derivatives are synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . Some compounds exhibit high chemosensor selectivity in the determination of anions .


Synthesis Analysis

The synthesis of these derivatives involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The free amino groups are then further functionalized to produce imines, amines, thioureas, and hydrazones . The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines .


Molecular Structure Analysis

The molecular structure of these derivatives is characterized by the presence of an amino group in the benzo[de]isoquinoline-1,3-dione system . The 1H NMR spectra of the derivatives contain characteristic signals for the protons of the CH2CH2 fragment and also for the amine and amide groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization of the free amino groups . This leads to the formation of imines, amines, thioureas, and hydrazones .

Properties

IUPAC Name

N-cyclohexyl-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c28-23(26-18-10-2-1-3-11-18)17-9-4-12-19(15-17)27-24(29)20-13-5-7-16-8-6-14-21(22(16)20)25(27)30/h4-9,12-15,18H,1-3,10-11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLYBDDEEVEFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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